molecular formula C17H14O4 B14239078 Benzyl 4-(acryloyloxy)benzoate CAS No. 532435-66-8

Benzyl 4-(acryloyloxy)benzoate

Cat. No.: B14239078
CAS No.: 532435-66-8
M. Wt: 282.29 g/mol
InChI Key: WYEJAZSXKWMGOE-UHFFFAOYSA-N
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Description

Benzyl 4-(acryloyloxy)benzoate is an aromatic ester featuring a benzyl group and an acryloyloxy substituent at the para position of the benzoate moiety. Its molecular formula is C₁₇H₁₄O₄, with a molecular weight of 282.29 g/mol. The compound combines the photopolymerization capability of the acrylate group with the aromatic stability of the benzyl ester, making it valuable in materials science, particularly in liquid crystal polymers (LCPs) and cross-linkable coatings .

Properties

CAS No.

532435-66-8

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

benzyl 4-prop-2-enoyloxybenzoate

InChI

InChI=1S/C17H14O4/c1-2-16(18)21-15-10-8-14(9-11-15)17(19)20-12-13-6-4-3-5-7-13/h2-11H,1,12H2

InChI Key

WYEJAZSXKWMGOE-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(acryloyloxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with benzyl alcohol, followed by the introduction of the acryloyloxy group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process. For instance, sulfuric acid can be used as an acidic catalyst, while potassium carbonate can serve as a basic catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(acryloyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzyl 4-(acryloyloxy)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may undergo hydrolysis to release benzoic acid and benzyl alcohol, which can exert antimicrobial effects. The acryloyloxy group can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials .

Comparison with Similar Compounds

4-(6-(Acryloyloxy)hexyloxy)phenyl 4-(6-(acryloyloxy)hexyloxy)benzoate (CAS 151464-39-0)

  • Structure : Contains two acryloyloxy groups connected via hexyloxy spacers.
  • Molecular Weight : 468.59 g/mol (vs. 282.29 g/mol for the target compound).
  • Key Differences :
    • Longer alkyl chains enhance flexibility, improving mesophase stability in liquid crystals.
    • Dual acrylate groups enable higher cross-linking density in polymers.
  • Applications : Used in LCPs requiring thermal stability and tunable phase transitions .

Poly(4'-methoxyphenyl 4-((acryloyloxy)alkoxy)benzoate) (PAPBn)

  • Structure : A polymer with methoxyphenyl and acryloyloxy-alkoxy side chains.
  • Key Differences :
    • Methoxy groups enhance electron-donating properties, altering UV absorption.
    • Alkoxy spacers (n = 2–6) decouple rigid mesogens from the polymer backbone, enabling isothermal phase transitions under UV exposure.
  • Applications : Photoresponsive LCPs for optical storage devices .

4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-(hexyloxy)benzoate

  • Structure : Features hexyloxy and acryloyloxy-hexyloxy substituents.
  • Molecular Weight : 468.59 g/mol.
  • Key Differences :
    • Hexyloxy chains increase hydrophobicity and reduce melting points compared to benzyl derivatives.
    • Asymmetric substitution disrupts crystallinity, favoring nematic mesophases.
  • Applications : Low-temperature liquid crystal formulations .

4-((4-((6-(Acryloyloxy)hexyl)oxy)benzoyl)oxy)benzoic Acid (CAS 503000-61-1)

  • Structure : Carboxylic acid derivative with acryloyloxy-hexyloxy spacers.
  • Molecular Weight : 412.44 g/mol.
  • Key Differences: Acidic -COOH group enables further functionalization (e.g., salt formation). Higher polarity reduces solubility in nonpolar solvents vs. benzyl esters.
  • Applications : Intermediate for synthesizing ester-based LCPs .

Methyl 4-(benzyloxy)benzoate

  • Structure : Lacks the acryloyloxy group, featuring a simple methyl ester.
  • Molecular Weight : 242.27 g/mol.
  • Key Differences :
    • Absence of acrylate limits polymerization utility.
    • Methyl ester reduces steric hindrance, enhancing crystallinity.
  • Applications : Model compound for studying esterification kinetics .

Structural and Functional Comparison Table

Compound Name Molecular Weight (g/mol) Reactive Group Key Feature Application
Benzyl 4-(acryloyloxy)benzoate 282.29 Acrylate Benzyl stability + cross-linking Coatings, LCPs
4-(6-(Acryloyloxy)hexyloxy)phenyl... 468.59 Dual acrylate High cross-linking density Durable polymers
Poly(4'-methoxyphenyl 4-((acryloyloxy)alkoxy)benzoate) Variable Acrylate + methoxy Photoresponsive phase transitions Optical devices
4-{[6-(Acryloyloxy)hexyl]oxy}phenyl... 468.59 Acrylate Asymmetric substitution Low-temperature LCPs
4-((4-((6-(acryloyloxy)hexyl)oxy)... 412.44 Carboxylic acid Functionalizable intermediate Polymer precursors
Methyl 4-(benzyloxy)benzoate 242.27 Methyl ester High crystallinity Synthetic intermediates

Research Findings and Trends

  • Reactivity: Acrylate-containing compounds (e.g., this compound) exhibit superior polymerization efficiency vs. non-acrylate analogs (e.g., methyl esters) .
  • Thermal Behavior : Longer alkyl spacers (e.g., hexyloxy) lower melting points and enhance mesophase stability in LCPs .
  • Synthetic Routes : High-yield methods (e.g., 80% for 4-((4-((6-(acryloyloxy)hexyl)oxy)benzoyl)oxy)benzoic acid) highlight efficient esterification protocols .

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